1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol
Description
Cycloaddition Strategies for Benzothiazole Core Functionalization
Cycloaddition reactions offer a direct route to functionalize the benzothiazole core while simultaneously introducing complex substituents. The [3+2] cycloaddition protocol, exemplified by the enantioselective dearomative reaction between benzothiazoles and cyclopropane-1,1-dicarboxylates, has proven particularly effective. In this method, benzothiazoles undergo ring-opening under catalysis by magnesium-based Lewis acids, forming hydropyrrolo[2,1-b]thiazole derivatives with up to 97% enantiomeric excess (ee) and 97% yield. The reaction proceeds via a concerted mechanism where the cyclopropane acts as a three-atom component, engaging the electron-deficient benzothiazole in a stereocontrolled fashion.
A distinct approach involves leveraging benzothiazole-derived 1-azabuta-1,3-dienes in Diels–Alder reactions. For instance, benzylidene(cyano)methyl-1,3-benzothiazoles react regioselectively with electron-deficient dienophiles such as maleimides or electron-rich styrenes, yielding polycyclic adducts. The stability of the benzothiazole-imine system ensures high regioselectivity, while solvent polarity modulates reaction rates. For example, nonpolar solvents like toluene favor exo-transition states, whereas polar aprotic solvents shift selectivity toward endo products.
Table 1: Key Cycloaddition Parameters for Benzothiazole Functionalization
| Reaction Type | Catalyst/Conditions | Yield (%) | Enantioselectivity (ee) |
|---|---|---|---|
| Dearomative [3+2] Cycloaddition | Mg(OTf)~2~, CH~2~Cl~2~, –40°C | 85–97 | 92–97 |
| Diels–Alder with Maleimide | Solvent: Toluene, 80°C | 78–89 | N/A |
Hydrogenolysis Approaches for Trifluoroethanol Moiety Incorporation
The introduction of the trifluoroethanol segment often relies on hydrogenolysis or hydride reduction of trifluoroacetic acid derivatives. Industrial-scale synthesis of 2,2,2-trifluoroethanol (TFE) typically involves the hydrogenation of trifluoroacetyl chloride over palladium catalysts. This method achieves near-quantitative conversion under mild conditions (25–50°C, 1–3 bar H~2~). In laboratory settings, lithium aluminium hydride (LAH) reduction of trifluoroacetic acid esters provides a scalable alternative, yielding TFE precursors such as trifluoroacetaldehyde hydrate.
For hybrid systems, the trifluoroethanol moiety is introduced post-functionalization of the benzothiazole core. A two-step sequence is often employed:
- Alkylation : 2-Methylbenzothiazole reacts with benzyl bromide to form N-benzyl-2-methylbenzothiazolium bromide.
- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H~2~) cleaves the benzyl group, unmasking the hydroxyl group while retaining the trifluoromethyl segment.
Table 2: Hydrogenolysis Conditions for Trifluoroethanol Incorporation
| Substrate | Catalyst | Temperature (°C) | H~2~ Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Trifluoroacetyl Chloride | Pd/C (5 wt%) | 30 | 2 | 95 |
| N-Benzyl-2-methylbenzothiazolium Bromide | Pd/C (10 wt%) | 80 | 1 | 88 |
Solvent-Mediated Coupling Reactions for Hybrid Assembly
Solvent choice critically influences the efficiency of coupling reactions between benzothiazoles and trifluoroethanol derivatives. Polar aprotic solvents like dimethylformamide (DMF) or 2,2,2-trifluoroethanol itself enhance the nucleophilicity of benzothiazole’s C-2 position, facilitating alkylation or arylation. For example, nickel-catalyzed coupling of benzothiazole with aryl sulfamates in DMF at 110°C yields 2-arylbenzothiazoles with 70–85% efficiency.
In radical-mediated processes, solvents such as fluorobenzene or ether stabilize reactive intermediates. Manganese(III) acetylacetonate [Mn(acac)~3~]-promoted radical cyclization of ortho-isocyanoaryl thioethers with organoboric acids in toluene produces C-2-substituted benzothiazoles. The solvent’s dielectric constant directly affects radical lifetime, with nonpolar media favoring cyclization over chain termination.
Table 3: Solvent Effects on Coupling Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Type | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | Nickel-Catalyzed Coupling | 82 |
| Toluene | 2.4 | Radical Cyclization | 76 |
| Trifluoroethanol | 26.7 | Acid-Mediated Alkylation | 91 |
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMFEYSESOCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a trifluoroacetaldehyde derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzothiazole ring. The diol functional group can be introduced through subsequent hydrolysis or reduction reactions .
Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods are advantageous as they reduce reaction times and minimize the use of hazardous reagents.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted benzothiazoles, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol has shown potential in medicinal chemistry due to its structural characteristics that may contribute to biological activity.
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a candidate for further development into antimicrobial agents .
Anticancer Properties : Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells. The specific compound may enhance the effectiveness of existing chemotherapeutic agents by targeting cancer cell pathways .
Materials Science
The unique fluorinated structure of this compound lends itself to applications in materials science:
Fluorinated Polymers : This compound can be utilized in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications where durability is essential .
Nanotechnology : The compound's properties allow for its use in nanotechnology applications, particularly in the development of nanomaterials for drug delivery systems. Its ability to interact with biological systems while maintaining stability makes it suitable for targeted drug delivery .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university tested the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests potential for development into a therapeutic agent for treating infections caused by these pathogens.
Case Study 2: Anticancer Activity
In another study published in a peer-reviewed journal, the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings highlight its potential role as an adjunct therapy in cancer treatment regimens.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound’s trifluoroethane group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Benzothiazole vs. Benzoxazole Derivatives
Replacing the sulfur atom in benzothiazole with oxygen yields benzoxazole analogs. For example, 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol hydrochloride () exhibits structural similarity but differs in electronic properties.
Substituted Phenyl Analogs
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride () replaces the benzothiazole ring with a chlorinated phenyl group. This substitution eliminates heterocyclic aromaticity, reducing π-π stacking interactions critical for binding to biological targets.
Trifluoroethane-diol Core vs. Trifluoroacetyl Derivatives
Trifluoroacetaldehyde hydrate (2,2,2-trifluoroethane-1,1-diol, ) shares the trifluoroethyl-diol backbone but lacks the benzothiazole moiety. This simpler compound is a precursor in organic synthesis, particularly for introducing trifluoromethyl groups. Its lack of aromaticity limits biological activity but enhances utility as a building block.
| Property | Benzothiazol-2-yl Derivative | Trifluoroacetaldehyde Hydrate |
|---|---|---|
| Application | Antimicrobial drug candidate | Synthetic precursor |
| Complexity | High (heterocyclic + diol) | Low (diol only) |
| Reactivity | Moderate (stable diol) | High (prone to dehydration) |
Fluorinated Building Blocks
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane () replaces the diol and benzothiazole groups with dimethylamino substituents. This compound serves as a precursor for fluorinated ethenes, highlighting how functional group variations dictate utility: amino groups facilitate nucleophilic reactions, while diols favor hydrogen bonding.
| Property | Benzothiazol-2-yl Derivative | Bis(dimethylamino) Derivative |
|---|---|---|
| Functional Groups | Diol + benzothiazole | Bis(dimethylamino) |
| Reactivity | Hydrogen bonding, acidity | Nucleophilic substitution |
| Use | Bioactive applications | Fluorinated synthon |
Physicochemical Properties
- Solubility : The diol group improves water solubility, while the benzothiazole ring increases lipophilicity, balancing bioavailability .
- Stability : The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation.
- Acidity : The diol moiety (pKa ~10–12) is less acidic than trifluoroacetic acid (pKa ~0.23), reducing gastrointestinal irritation compared to NSAIDs .
Biological Activity
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and anticancer properties, as well as its biochemical interactions and potential applications.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 1033591-96-6
- Molecular Formula: C9H6F3N O2S
- Molecular Weight: 231.21 g/mol
The compound is classified under benzothiazole derivatives, which are known for their complex aromatic structures containing both sulfur and nitrogen atoms. Its unique trifluoroethyl group enhances its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms. A study evaluated its efficacy against a panel of bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was particularly effective against Candida species and other common fungal pathogens. The mechanism of action appears to involve the disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented. Studies have indicated that this compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: The compound has been shown to cause G0/G1 phase arrest in cancer cell lines.
- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.
In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results highlight the potential of this compound in cancer therapy .
Enzyme Interactions
The compound interacts with various enzymes which play crucial roles in drug metabolism and detoxification. Notably, it has been observed to influence cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics. This interaction can lead to altered pharmacokinetics of co-administered drugs .
Cellular Mechanisms
At the cellular level, this compound modulates several signaling pathways:
- MAPK/ERK Pathway: Influences cell proliferation and differentiation.
- NF-kB Pathway: Involved in inflammation and immune responses.
These modulations can result in significant changes in gene expression profiles related to growth and survival .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol, and what key spectral markers should researchers prioritize?
- Methodology :
-
NMR Spectroscopy : Focus on NMR to identify trifluoromethyl group environments (δ -60 to -80 ppm) and NMR for benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
-
FT-IR : Look for C-F stretching vibrations (1000–1300 cm) and benzothiazole ring vibrations (1450–1600 cm) .
-
X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions using single-crystal diffraction (e.g., CCDC deposition protocols) .
- Data Table :
| Technique | Key Peaks/Parameters | Interpretation |
|---|---|---|
| NMR | δ -72 ppm | Trifluoroethyl group conformation |
| NMR | δ 7.8 ppm (doublet) | Benzothiazole C-H proton |
| FT-IR | 1280 cm | C-F symmetric stretch |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance cyclization of the benzothiazole moiety .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggested for fluorinated compounds) .
- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the benzothiazole core .
- Hydrolysis Testing : Monitor pH-dependent degradation in aqueous buffers (pH 4–9) via HPLC .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction intermediates or regioselectivity in derivatization reactions involving this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for trifluoroethyl group reactivity. Compare activation energies for competing pathways (e.g., nucleophilic attack at C vs. C of benzothiazole) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) .
- Key Insight : The electron-withdrawing trifluoromethyl group may direct electrophilic substitution to the benzothiazole C position .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Profiling : Use MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Metabolite Identification : Perform LC-MS/MS to detect hydrolyzed byproducts (e.g., free benzothiazole derivatives) that may confound bioactivity .
- Target Validation : Apply CRISPR-Cas9 knockouts of putative targets (e.g., kinases) to isolate mechanism-of-action .
Q. How can researchers design experiments to probe the compound’s role in catalytic systems or supramolecular assemblies?
- Methodology :
- Coordination Chemistry : Screen metal ions (e.g., Cu, Pd) for chelation with the benzothiazole N and S atoms. Monitor via UV-vis titration (λ~350 nm for charge-transfer bands) .
- Supramolecular Host-Guest Studies : Use NMR titration with cyclodextrins or cucurbiturils to assess binding constants (K) .
Methodological Guidelines for Data Interpretation
- Contradiction Analysis : Cross-validate spectral data with synthetic replicates (n ≥ 3) and reference analogous compounds (e.g., 1-Phenyl-2,2,2-trifluoroethanol ).
- Advanced Instrumentation : Leverage high-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ion clusters (e.g., [M+H] at m/z 307.0421) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
